molecular formula C16H15NO3S2 B2889708 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide CAS No. 2034487-97-1

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2889708
CAS No.: 2034487-97-1
M. Wt: 333.42
InChI Key: HQVFWHTXEGHNQH-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide is a heterocyclic amide derivative featuring fused aromatic systems: a furan-3-yl group, two thiophen-2-yl substituents, and a thiophen-3-yl acetamide moiety.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-thiophen-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S2/c18-15(8-12-4-7-21-10-12)17-11-16(19,13-3-5-20-9-13)14-2-1-6-22-14/h1-7,9-10,19H,8,11H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVFWHTXEGHNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)CC2=CSC=C2)(C3=COC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial and anticancer properties, as well as its mechanism of action.

Chemical Structure and Properties

The compound features a unique structural arrangement, incorporating furan and thiophene moieties. The molecular formula is C15H13NO4SC_{15}H_{13}NO_4S, with a molecular weight of 303.3 g/mol. The presence of hydroxyl and acetamide functional groups contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₅H₁₃N O₄S
Molecular Weight303.3 g/mol
CAS Number2034335-20-9

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antimicrobial agents.

Case Study: Antimicrobial Efficacy
In a study assessing the antibacterial activity of various furan derivatives, the compound demonstrated an MIC of 64 µg/mL against E. coli , indicating substantial antibacterial potential .

Anticancer Properties

The compound's anticancer activity has also been explored, particularly its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cell lines through modulation of signaling pathways involved in cell survival and death.

Research Findings:
A recent investigation into the structure-activity relationship (SAR) highlighted that modifications to the thiophene ring significantly affect the compound's cytotoxicity against breast cancer cells. The compound exhibited an IC50 value of approximately 15 µM, demonstrating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Signaling Pathway Modulation : It can interfere with key signaling pathways such as the NLRP3 inflammasome pathway, which is crucial in inflammatory responses and cancer progression .

Scientific Research Applications

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide is a synthetic organic compound featuring a complex structure with furan and thiophene heterocyclic rings. Its molecular formula is C15H13N3O5S, with a molecular weight of approximately 347.35 g/mol. The compound includes a furan ring, thiophene groups, a hydroxyl group, and an acetamide functional group.

Chemical Properties and Structure

The key structural data for this compound includes its InChI code: InChI=1S/C15H13N3O5S/c1-12(18)16(10-6-14(17)19)11-8-20(10)9-4-5-21-7-9/h4-8,10,12,18H,1H2,(H,17,19).

Chemical Reactions

This compound can undergo various chemical reactions, including oxidation with reagents like potassium permanganate and reduction with lithium aluminum hydride. Electrophilic substitution may utilize bromine or chlorine in the presence of a catalyst.

Applications

This compound has several significant applications:

  • Scientific Research The compound is used in scientific research due to its complex structure and potential biological activities.
  • Molecular Target Interactions It may modulate enzyme activity or receptor interactions due to the presence of its functional groups. Studies utilizing molecular docking simulations can elucidate binding affinities and interaction profiles with biological macromolecules, providing insights into its pharmacological potential.
  • Pharmaceutical Intervention Sirtuin 2 (SIRT2) has been considered a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .

Comparison with Similar Compounds

Structural Comparison

The target compound’s unique scaffold combines hydroxyethyl , furan , and thiophene groups. Key structural analogs include:

Compound Name Molecular Formula Key Substituents Structural Features
Target Compound C₁₇H₁₆NO₃S₂ 2-(furan-3-yl), 2-(thiophen-2-yl), 2-hydroxyethyl Multi-heterocyclic, polar functional groups
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide C₁₁H₈N₂OS₂ Cyano, thiophen-2-yl Simpler acetamide, lacks furan/hydroxy groups
N-(2-Methylphenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide C₁₆H₁₂ClN₃O₂S₃ Thiophen-2-ylmethylene, sulfanylidene Thiazolidinone core, chlorophenyl substituent
N-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide C₂₁H₂₃NO₄S₂ Furan-2-yl, propane-2-sulfonyl Sulfonyl group, ethyl linkage

Key Observations :

  • The target compound’s hydroxyethyl bridge distinguishes it from simpler analogs like N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, which lacks polar hydroxyl groups .
  • Thiazolidinone derivatives (e.g., ) incorporate a rigid heterocyclic core, whereas the target compound retains flexibility via its ethyl backbone.
  • The sulfonyl group in enhances hydrophilicity, contrasting with the target compound’s furan-thiophene aromaticity.

Comparison with Target Compound :

  • The target compound likely requires a multi-step synthesis involving hydroxyethyl bridge formation, similar to , which uses ethyl-linked intermediates.
  • Use of acyl chlorides (as in ) may be applicable for introducing the acetamide moiety.

Physicochemical Properties

Available data for analogs highlight trends in melting points and solubility:

Compound Name Melting Point (°C) Solubility Trends Reference
Quinazolinone derivative (Compound 5) 269.0 Low solubility in polar solvents
N-(3-Acetyl-2-thienyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide 208–212 Moderate solubility in dioxane/ethanol
Thiazolidinone derivative Not reported Likely hydrophobic due to chlorophenyl

Inferences for Target Compound :

  • The hydroxy group may improve solubility in polar solvents compared to non-polar analogs like .
  • Thiophene/furan rings could reduce melting points relative to rigid quinazolinones .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide, and what challenges arise during purification?

  • Methodology : Multi-step synthesis typically involves coupling thiophene and furan derivatives via acylation reactions. For example:

Step 1 : Prepare intermediates like 2-(thiophen-3-yl)acetic acid and 2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine.

Step 2 : Use coupling agents (e.g., EDC/HOBt) in anhydrous tetrahydrofuran (THF) under nitrogen to form the acetamide bond.

Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol .

  • Challenges : Side reactions due to the hydroxy group’s reactivity require strict temperature control (0–5°C during acylation) and inert atmospheres.

Q. How can the molecular structure and crystallinity of this compound be validated experimentally?

  • Methodology :

  • Single-crystal X-ray diffraction (XRD) : Use SHELXL for refinement to determine bond lengths (e.g., C-N: ~1.35 Å) and dihedral angles between heterocyclic rings .
  • Spectroscopy : Confirm functional groups via FTIR (amide C=O stretch at ~1650 cm⁻¹) and ¹H/¹³C NMR (thiophene protons at δ 6.8–7.2 ppm) .

Q. What are the key physicochemical properties relevant to biological testing?

  • Solubility : Moderate solubility in DMSO (>10 mg/mL) and ethanol (<5 mg/mL) for in vitro assays .
  • Stability : Degrades at pH < 3 or >10; store at –20°C in anhydrous conditions to prevent hydrolysis of the acetamide group .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), highlighting electron-rich thiophene rings as nucleophilic sites .
  • Molecular Electrostatic Potential (MEP) : Identify regions prone to electrophilic attack (e.g., hydroxy group) .
    • Application : Predict regioselectivity in reactions like halogenation or sulfonation for derivative synthesis .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. no activity)?

  • Methodology :

  • Dose-response assays : Test MIC (minimum inhibitory concentration) across bacterial strains (e.g., S. aureus ATCC 25923) with controls for solvent interference (e.g., DMSO <1% v/v) .
  • Targeted binding studies : Use surface plasmon resonance (SPR) to quantify interactions with bacterial enoyl-ACP reductase (IC₅₀ ~50 μM) .
    • Analysis : Compare crystal structures of analogs to identify steric/electronic factors affecting activity .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacokinetic profiles?

  • Methodology :

  • Modifications : Replace the hydroxy group with methoxy (to reduce metabolism) or introduce fluorine at the furan 5-position (to enhance bioavailability) .
  • ADMET prediction : Use SwissADME to forecast logP (~2.8) and CYP450 inhibition risks .
    • Validation : In vitro microsomal stability assays (e.g., human liver microsomes, t₁/₂ > 30 min) .

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